molecular formula C13H12ClF3N4 B12512542 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine

Cat. No.: B12512542
M. Wt: 316.71 g/mol
InChI Key: ZBQMJAJBIHUKTG-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrimidine ring substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,6-trimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: NaOMe, KOtBu

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,6-trimethylpyrimidin-4-amine lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the development of new materials and therapeutic agents .

Properties

Molecular Formula

C13H12ClF3N4

Molecular Weight

316.71 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C13H12ClF3N4/c1-7-4-10(21(2)3)20-12(19-7)11-9(14)5-8(6-18-11)13(15,16)17/h4-6H,1-3H3

InChI Key

ZBQMJAJBIHUKTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N(C)C

Origin of Product

United States

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